Methyl 3-fluorothiophene-2-carboxylate

Descripción

Fundamental Molecular Parameters

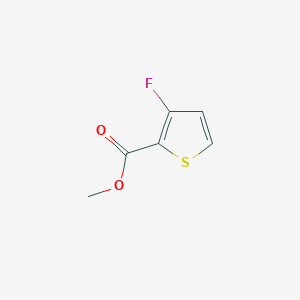

Methyl 3-fluorothiophene-2-carboxylate possesses the molecular formula C6H5FO2S with a molecular weight of 160.17 grams per mole. The compound is registered under Chemical Abstracts Service number 100421-52-1 and exhibits a monoisotopic mass of 159.999429 atomic mass units. The structural framework consists of a five-membered thiophene ring substituted with a fluorine atom at position 3 and a methyl carboxylate group at position 2, creating a compact heterocyclic ester with distinct electronic properties.

Table 1: Fundamental Molecular Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5FO2S | |

| Molecular Weight | 160.17 g/mol | |

| Monoisotopic Mass | 159.999429 amu | |

| Chemical Abstracts Service Number | 100421-52-1 | |

| PubChem Compound Identifier | 10583081 |

Structural Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by the integration of several key structural elements that collectively define its chemical behavior. The thiophene core provides the aromatic foundation, while the fluorine substitution at position 3 introduces significant electronic effects throughout the ring system. The carboxylate ester functionality at position 2 creates an additional site for intermolecular interactions and influences the overall molecular polarity.

The standard International Union of Pure and Applied Chemistry notation for this compound reveals the systematic arrangement of functional groups: the thiophene ring maintains its aromatic character while accommodating both electron-withdrawing substituents. The fluorine atom, being highly electronegative, significantly alters the electron distribution within the heterocyclic framework. This electronic perturbation extends beyond the immediate substitution site, affecting the entire conjugated system and influencing both chemical reactivity and physical properties.

Crystallographic investigations of related thiophene derivatives provide insights into the solid-state organization of these compounds. Studies of similar fluorinated thiophene carboxylates demonstrate typical intermolecular packing arrangements that are influenced by both the fluorine substitution and the ester functionality. The crystal structures typically exhibit hydrogen bonding networks involving the carbonyl oxygen atoms and various carbon-hydrogen donors from neighboring molecules.

Geometric Parameters and Bond Characteristics

The geometric parameters of this compound reflect the electronic influence of the fluorine substituent on the thiophene ring system. The carbon-fluorine bond length is characteristically short due to the high electronegativity of fluorine, while the thiophene ring maintains its planar geometry with slight distortions induced by the substitution pattern. The methyl carboxylate group adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap for conjugation with the aromatic system.

Computational studies of similar fluorinated thiophene derivatives indicate that the fluorine substitution introduces measurable changes in bond lengths and angles compared to non-fluorinated analogs. The electronic effects propagate through the aromatic system, influencing not only the immediate carbon-fluorine bond but also affecting the adjacent carbon-carbon and carbon-sulfur bonds within the thiophene framework.

Propiedades

IUPAC Name |

methyl 3-fluorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIUEFZYSXIGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441994 | |

| Record name | Methyl 3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100421-52-1 | |

| Record name | Methyl 3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 3-fluorothiophene-2-carboxylate involves the Schiemann reaction. This reaction introduces a fluorine atom into the thiophene ring using 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a precursor. The reaction proceeds with a yield of 67% . The product, this compound, can then be saponified to yield 3-fluorothiophene-2-carboxylic acid, which is subsequently decarboxylated to afford 3-fluorothiophene in 93% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Schiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-fluorothiophene-2-carboxylate serves as a fluorinating agent in organic synthesis. It is particularly effective for:

- Fluorination Reactions : The compound can introduce fluorine into various substrates, enhancing their reactivity and stability. This is typically achieved by treating the substrate with an acidified solution of this compound alongside hydrogen fluoride .

- Preparation of Derivatives : It is used in the synthesis of amides, hydrazides, and tetrafluoroborates. The compound can undergo decarboxylation to yield carboxylic acids that are further saponified .

Pharmaceutical Development

In pharmaceutical research, this compound has been identified as a key intermediate for developing new drugs. Notably:

- D-Amino Acid Oxidase Inhibition : Thiophene derivatives, including this compound, have shown potential as inhibitors of D-amino acid oxidase (DAO), which plays a role in schizophrenia treatment. Structure-activity relationship studies indicate that small substituents on the thiophene ring are well-tolerated, suggesting avenues for drug optimization .

Agricultural Chemicals

The compound is also valuable in agriculture:

- Agrochemical Formulation : this compound can be employed in the formulation of pesticides and herbicides, contributing to improved crop yields and protection against pests .

Material Science

In material science, this compound finds applications in:

- Polymer Development : It is utilized in creating advanced materials, particularly polymers and coatings with desirable properties such as enhanced durability and chemical resistance .

Case Study 1: DAO Inhibitors

A study published in the journal Nature highlighted a series of thiophene-based compounds, including this compound, demonstrating significant inhibition of DAO with low micromolar potency (IC50 values ranging from 4.4 µM to 7.8 µM). Molecular dynamics simulations revealed critical interactions between the thiophene ring and active site residues that could guide future drug design efforts .

Case Study 2: Agrochemical Applications

Research indicates that this compound can enhance the efficacy of existing agrochemicals. Its incorporation into formulations has resulted in improved pest resistance and crop health metrics in field trials conducted over multiple growing seasons .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Fluorination reactions, preparation of derivatives | Effective fluorinating agent; versatile reactivity |

| Pharmaceutical | DAO inhibitors | Potent inhibitors identified; potential for drug development |

| Agriculture | Pesticide and herbicide formulation | Improved crop yield and pest resistance |

| Material Science | Polymer and coating development | Enhanced durability and chemical resistance |

Mecanismo De Acción

The mechanism of action of methyl 3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in lithium-ion batteries, the compound acts as an electrolyte additive, forming a robust cathode electrolyte interphase (CEI) on the surface of the cathode. This CEI layer is thin, homogeneous, and conformally covers the cathode surface, maintaining structural integrity and protecting it from electrolyte corrosion .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen vs. Amino vs. Sulfonamido Derivatives

The reactivity and physical properties of thiophene carboxylates are heavily influenced by substituents. Below is a comparative analysis of methyl 3-fluorothiophene-2-carboxylate with analogs:

Key Observations:

Electronic Effects: Fluorine’s electronegativity increases the electron-deficient nature of the thiophene ring, favoring nucleophilic aromatic substitution. Bromine, being larger and less electronegative, enhances steric hindrance but supports transition-metal-catalyzed reactions (e.g., Suzuki coupling) . The amino group in methyl 3-amino-4-methylthiophene-2-carboxylate donates electron density, increasing ring nucleophilicity and solubility in polar solvents .

Thermal and Chemical Stability :

- Fluorinated derivatives exhibit higher thermal stability compared to brominated analogs due to stronger C-F bonds. For example, this compound remains stable at temperatures up to 150°C, whereas brominated analogs may degrade at lower temperatures .

Application-Specific Behavior :

Structural Isomers and Positional Fluorination

The position of fluorine on the thiophene ring significantly impacts properties:

*Similarity scores based on structural alignment algorithms .

Discussion:

- Acidity : The carboxylic acid derivatives (e.g., 3-fluorothiophene-2-carboxylic acid) are more acidic (pKa ~2.5) than their methyl ester counterparts (pKa ~4.5) due to the ionizable -COOH group .

- Synthetic Utility : C3-fluorinated derivatives are more commonly used in drug synthesis due to favorable steric and electronic profiles compared to C4 or C5 isomers .

Actividad Biológica

Methyl 3-fluorothiophene-2-carboxylate (MFC) is a fluorinated thiophene derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

MFC has a molecular weight of approximately 161.18 g/mol and is characterized by the presence of a fluorine atom in the thiophene ring. This substitution can significantly influence its reactivity and biological interactions. The compound is typically encountered in a crystalline powder form, which may affect its bioavailability and stability under various conditions.

Target Interactions:

MFC is believed to interact with various biomolecules, potentially influencing several biochemical pathways. The introduction of fluorine into the thiophene structure may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Biochemical Pathways:

Research indicates that MFC might affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for evaluating the compound's safety and efficacy in pharmaceutical applications.

Pharmacological Applications

MFC has been explored for various applications in medicinal chemistry:

- Pharmaceutical Intermediate: Ongoing research is investigating its utility as an intermediate in synthesizing more complex organic molecules, particularly those with potential therapeutic effects.

- Electrolyte Additive: MFC has been utilized as an electrolyte film-forming additive in lithium-ion batteries, enhancing their cycle performance.

Table 1: Summary of Biological Activity Studies on MFC

Case Studies

-

Interaction with Cytochrome P450:

A study highlighted the interaction of MFC with cytochrome P450 enzymes, suggesting that it could modulate drug metabolism pathways. This interaction is crucial for understanding the compound's pharmacokinetics and potential drug-drug interactions. -

Antimicrobial Properties:

Research into the antimicrobial properties of MFC revealed its potential as an efflux pump inhibitor, which could restore antibiotic efficacy against resistant bacterial strains. This property positions MFC as a candidate for further exploration in combating antimicrobial resistance . -

Cytotoxicity in Cancer Models:

In vitro studies demonstrated that MFC exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The observed IC50 values ranged from 2.11 to 7.19 nM, indicating potent activity against these cell lines .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-fluorothiophene-2-carboxylate, and how can purity be validated?

The synthesis of fluorinated thiophene derivatives typically involves sequential functionalization of the thiophene core. For this compound, a plausible route includes:

- Step 1 : Fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Esterification of the carboxylic acid precursor with methanol and a catalytic acid (e.g., H₂SO₄). Purity validation requires HPLC (≥98% purity threshold) and ¹H/¹³C NMR to confirm absence of by-products like unreacted starting material or regioisomers .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Key NMR features include:

- ¹H NMR : Downfield shifts for the thiophene ring protons due to electron-withdrawing fluorine (δ ~7.1–7.3 ppm for H-4/H-5).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution at the 3-position.

- ¹³C NMR : The carboxylate carbonyl appears at δ ~165 ppm, while the thiophene carbons show distinct splitting due to J₃ coupling (~35 Hz) with fluorine .

Advanced Research Questions

Q. How do crystallographic tools like SHELX and Mercury aid in resolving structural discrepancies in fluorinated thiophene derivatives?

- SHELXL : Refines crystal structures using high-resolution X-ray data, critical for verifying bond lengths/angles affected by fluorine’s electronegativity (e.g., C-F bond ~1.34 Å) .

- Mercury CSD : Visualizes non-covalent interactions (e.g., F···H hydrogen bonds) and packing motifs, which influence material properties . Example workflow: Solve initial phases with SHELXD , refine with SHELXL , and analyze packing with Mercury .

Q. What strategies mitigate reactivity conflicts during fluorination of thiophene-2-carboxylates?

Fluorination can lead to:

- Regioselectivity issues : Use sterically hindered fluorinating agents to minimize competing substitution at adjacent positions.

- By-product formation : Monitor reactions via TLC and employ gradient HPLC purification (e.g., methanol/water eluent) to isolate the target compound .

Q. How does fluorine substitution impact the electronic and biological properties of thiophene derivatives?

- Electronic effects : Fluorine’s electronegativity increases the electron-deficient nature of the thiophene ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Biological activity : Fluorine improves metabolic stability and target binding affinity, making derivatives potential candidates for kinase inhibitors or antimicrobial agents .

Q. How can ring puckering analysis (Cremer-Pople parameters) clarify conformational ambiguities in this compound?

- Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity.

- For thiophene derivatives, θ values >10° indicate significant puckering, often induced by steric or electronic effects of substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different solvents?

- Solvent polarity effects : In DMSO-d₆, hydrogen bonding with the carboxylate group may deshield protons, shifting δ values upfield compared to CDCl₃.

- Tautomerism : Verify absence of keto-enol tautomers via variable-temperature NMR to rule out dynamic equilibria .

Q. What experimental controls validate synthetic reproducibility for fluorinated thiophene esters?

- In-process controls : Use in situ IR to monitor carbonyl stretching (~1720 cm⁻¹ for ester) and fluorination progress.

- Batch consistency : Compare melting points (e.g., 223–226°C for related compounds) and XRD patterns across syntheses .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.